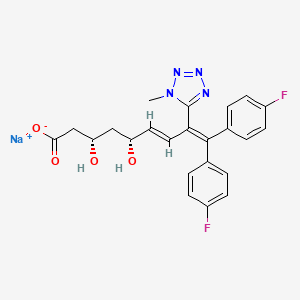
sodium;(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-21950 is a synthetic organic compound known for its potent inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol synthesis. This compound, along with its lactone form BMY-22089, has shown significant liver selectivity, making it a valuable tool in cholesterol management research .
Chemical Reactions Analysis
BMY-21950 undergoes various chemical reactions, primarily focusing on its interaction with HMG-CoA reductase. It acts as a competitive inhibitor, effectively reducing cholesterol synthesis in hepatocytes. The major products formed from these reactions are intermediates in the cholesterol biosynthesis pathway .
Scientific Research Applications
BMY-21950 has been extensively studied for its role in inhibiting cholesterol synthesis. Its high degree of liver selectivity makes it a promising candidate for reducing cholesterol levels without affecting other tissues. This compound has been compared with other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, showing superior selectivity and potency in liver tissues .
Mechanism of Action
BMY-21950 exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a significant reduction in cholesterol synthesis in the liver, while sparing other tissues. The molecular targets and pathways involved are primarily related to the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
BMY-21950 is compared with other HMG-CoA reductase inhibitors such as lovastatin and fluindostatin. Unlike these compounds, BMY-21950 exhibits a higher degree of liver selectivity, making it a unique and valuable tool in cholesterol management research. The similar compounds include:
- Lovastatin
- Fluindostatin
- Pravastatin
Properties
CAS No. |
131177-45-2 |
|---|---|
Molecular Formula |
C23H21F2N4NaO4 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
sodium;(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |
InChI |
InChI=1S/C23H22F2N4O4.Na/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15;/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m0./s1 |
InChI Key |
NTDIRNUKAZNMSW-IYVGUKHKSA-M |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
| 130200-44-1 | |
Synonyms |
BMY 21950 BMY-21950 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)
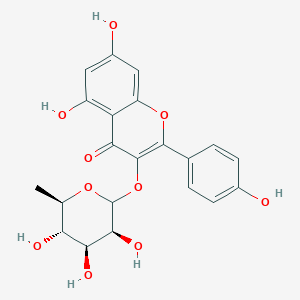
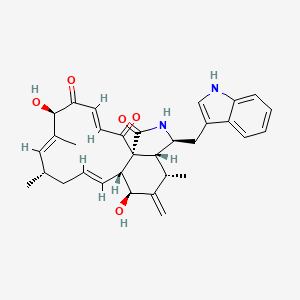
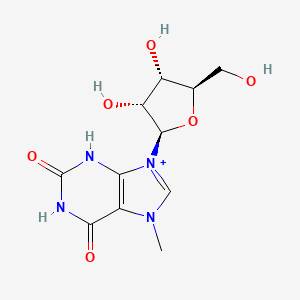
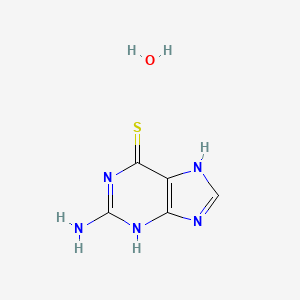


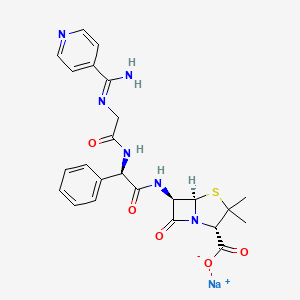
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)

![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)
